molecular formula C11H18Cl2N2 B2866064 (R)-1-benzylpyrrolidin-3-amine dihydrochloride CAS No. 215947-36-7

(R)-1-benzylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2866064
CAS No.: 215947-36-7
M. Wt: 249.18
InChI Key: NBBRIIZFMWSCHJ-NVJADKKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-benzylpyrrolidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18. The purity is usually 95%.
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Scientific Research Applications

Discovery of PARP Inhibitors

  • A series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, including compounds with a methyl-substituted quaternary center, exhibited significant potency against PARP enzymes. These compounds have implications in cancer treatment through their enzyme inhibition capabilities (Penning et al., 2009).

Nucleophilic Reactivities of Tertiary Alkylamines

  • Studies on the kinetics of reactions involving tertiary amines with benzhydrylium ions provided insights into nucleophilic reactivities, contributing to our understanding of reaction mechanisms in organic synthesis (Ammer et al., 2010).

Chiral Auxiliaries in Chemical Synthesis

  • The use of optically pure amines as chiral auxiliaries in developing new chiral derivatizing reagents demonstrated applications in chromatography and enantioseparation, highlighting the role of chirality in analytical chemistry (Bhushan & Lal, 2013).

Stereoselectivity and Reactivity in Organic Reactions

  • An experimental and computational study on the stereoselectivity and reactivity of tertiary amines in Lewis acid-promoted reactions provided insights into enantio-enriched product formation, underlining the importance of stereochemistry in organic synthesis (Kessar et al., 2007).

Catalyst Development for C-H Amination Reactions

  • Research on expanding the substrate scope for C-H amination reactions through catalyst design has shown the potential for efficient synthesis of complex molecules, contributing to the advancement of synthetic organic chemistry and potential pharmaceutical applications (Espino et al., 2004).

Properties

IUPAC Name

(3R)-1-benzylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBRIIZFMWSCHJ-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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